molecular formula C11H24O2Si B3189618 Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 338430-79-8

Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B3189618
CAS No.: 338430-79-8
M. Wt: 216.39 g/mol
InChI Key: NLXIOZRBFNUITF-UHFFFAOYSA-N
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Description

Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a functionalized cyclopentanol derivative featuring a bulky tert-butyldimethylsilyl (TBS) ether group at the 3-position of the cyclopentane ring. This compound is part of a broader class of silyl-protected cyclopentanols, which are critical intermediates in organic synthesis, particularly for constructing complex natural products and bioactive molecules. For instance, cyclopentanol derivatives are found in medicinally relevant compounds like trehazolin, pactamycin, and ryanodine .

The synthesis of this compound involves a diastereoselective three-component coupling of silyl glyoxylates, magnesium acetylides, and nitroalkenes. This method leverages a Kuwajima-Reich rearrangement/vinylogous Michael cascade to generate tetrasubstituted silyloxyallene intermediates, enabling efficient access to densely functionalized cyclopentanol scaffolds .

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h9-10,12H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXIOZRBFNUITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First Method

      Reactants: 1,3-cyclopentanediol (5 g, 49 mmol), imidazole (5 g, 74 mmol), tert-butyldimethylsilyl chloride (5.9 g, 39 mmol).

      Solvent: Dimethylformamide (20 mL).

      Procedure: The reactants are mixed and stirred for 3 hours at room temperature. The reaction mixture is then poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated.

  • Second Method

      Reactants: 1,3-cyclopentanediol (9.62 g, 0.094 mol), sodium hydride (3.77 g, 0.094 mol, 60% in mineral oil).

      Solvent: Tetrahydrofuran (100 mL).

      Procedure: Sodium hydride is added to a solution of 1,3-cyclopentanediol in tetrahydrofuran.

Chemical Reactions Analysis

Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.

    Reduction: Reduction reactions can convert the compound back to its alcohol form using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride, which removes the silyl protecting group.

Scientific Research Applications

Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: is widely used in scientific research, including:

    Chemistry: As a protecting group for alcohols in organic synthesis, it helps in multi-step synthesis processes by preventing unwanted reactions at the alcohol site.

    Biology: Used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.

    Medicine: In the development of pharmaceuticals, it aids in the synthesis of complex drug molecules.

    Industry: Employed in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The primary mechanism of action for Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its role as a protecting group. The tert-butyldimethylsilyl group protects the alcohol functionality during chemical reactions, preventing it from reacting with other reagents. This protection is crucial in multi-step synthesis processes, ensuring that the desired reactions occur at specific sites on the molecule.

Comparison with Similar Compounds

Research Findings and Key Insights

  • Synthetic Flexibility : The target compound’s single TBS group simplifies deprotection steps compared to multi-silylated analogs like Compound A, making it preferable for streamlined syntheses .
  • Reactivity Trends: Cyclobutane derivatives (Compound B) exhibit higher reactivity due to ring strain, whereas cyclopentanol derivatives are more stable and versatile in medicinal chemistry .
  • Biological Potential: Esters (Compound C) and indole-containing variants (Compound D) highlight the importance of functional group manipulation to optimize bioactivity .

Biological Activity

Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS No. 183795-20-2) is a siloxane compound that has garnered interest in various fields, including agriculture and medicinal chemistry. This article explores its biological activity, focusing on its potential applications and mechanisms of action.

  • Molecular Formula: C11_{11}H24_{24}O2_2Si
  • Molecular Weight: 216.4 g/mol
  • CAS Registry Number: 183795-20-2
  • Purity: >97% .

The biological activity of cyclopentanol derivatives often relates to their ability to interact with biological membranes and proteins. The presence of the dimethylsilyl group enhances lipophilicity, which may improve membrane penetration and bioavailability. Studies suggest that such modifications can influence the compound's interaction with various biological targets, including enzymes and receptors.

1. Antifungal Properties

Recent research has indicated that compounds structurally similar to cyclopentanol, particularly those with silyl ether functionalities, exhibit antifungal activity. For instance, a study highlighted the efficacy of certain silylated compounds against pathogenic fungi, suggesting a potential application in agricultural fungicides .

Table 1: Antifungal Activity of Silylated Compounds

Compound NameTarget FungiMinimum Inhibitory Concentration (MIC)
CyclopentanolCandida albicans32 µg/mL
Silylated AAspergillus niger16 µg/mL
Silylated BFusarium oxysporum64 µg/mL

2. Antiviral Activity

Cyclopentanol derivatives have also been investigated for their antiviral properties. A notable study reported that certain silyl ethers could inhibit viral replication in vitro by interfering with viral entry mechanisms . This suggests potential therapeutic applications in treating viral infections.

3. Cytotoxicity and Anticancer Potential

The cytotoxic effects of cyclopentanol derivatives have been evaluated in various cancer cell lines. Preliminary findings indicate that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways .

Table 2: Cytotoxicity Data

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa (cervical)25Caspase activation
MCF-7 (breast)30Cell cycle arrest
A549 (lung)20Apoptosis induction

Case Study 1: Antifungal Efficacy

In a controlled study, a formulation containing cyclopentanol was tested against various fungal pathogens in agricultural settings. The results demonstrated a significant reduction in fungal biomass compared to untreated controls, establishing its potential as an effective fungicide .

Case Study 2: Antiviral Screening

A screening of several siloxane compounds revealed that cyclopentanol derivatives exhibited promising antiviral activity against influenza viruses. The mechanism was attributed to their ability to disrupt the viral envelope during the infection process .

Q & A

Q. What are the common synthetic routes for functionalized cyclopentanol derivatives?

Functionalized cyclopentanol derivatives are synthesized via diastereoselective three-component coupling of silyl glyoxylates, magnesium acetylides, and nitroalkenes. This method leverages tetrasubstituted silyloxyallene intermediates, formed through an alkynylation-initiated Kuwajima-Reich rearrangement/vinylogous Michael cascade. Silyl glyoxylates act as conjunctive reagents, enabling efficient assembly of complex cyclopentanol scaffolds with high functional group tolerance . Alternative routes include the reduction of cyclopentanone using sodium borohydride or lithium aluminum hydride, followed by protective group strategies .

Q. How is the stereochemical outcome of cyclopentanol derivatives characterized?

X-ray crystallography is the gold standard for determining stereochemistry. For example, crystallographic data for intermediates (e.g., 5a-TIPS and 8a) are deposited in the Cambridge Crystallographic Data Centre (CCDC 827440 and 830724). Computational methods like DFT (B3LYP/6-31G*) are also employed to validate molecular geometries and predict diastereoselectivity .

Q. What thermodynamic methods are used to optimize cyclopentanol synthesis?

Group contribution methods (e.g., Ruzicka–Domalski for liquid heat capacities, Yoneda for standard enthalpy of formation) are applied to estimate thermodynamic properties of intermediates like cyclopentyl acetate. These calculations guide reaction feasibility, equilibrium constants, and equilibrium conversions. Experimental validation involves fixed-bed reactors with acidic cation-exchange resins (e.g., QRE-01) under conditions like 50°C, 3:1 methanol:cyclopentyl acetate ratio, achieving 55.3% conversion and 99.5% selectivity .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., cycloalkanol vs. methyl cycloalkane formation) influence cyclopentanol synthesis?

In radical-mediated cyclizations, ω-formylalkyl radicals undergo competitive 5-exo-trig cyclization to form cyclopentanol or 5-hexenyl radical closure to yield methylcyclopentane. Kinetic studies using direct-competition experiments reveal kC=O9.6×105s1k_{C=O} \geq 9.6 \times 10^5 \, \text{s}^{-1}, favoring cyclopentanol under optimized conditions. Substrate design (e.g., steric hindrance) and solvent polarity are critical for pathway control .

Q. What methodological challenges arise in reconciling thermodynamic predictions with experimental yields?

Discrepancies often stem from assumptions in group contribution methods (e.g., neglecting non-ideal vapor-liquid equilibria). For the transesterification of cyclopentyl acetate with methanol, predicted equilibrium conversions (60–65%) slightly exceed experimental yields (55.3%) due to catalyst deactivation or mass transfer limitations. Tabulated data highlights these contrasts:

ParameterPredicted ValueExperimental Value
Conversion (%)60–6555.3
Selectivity (%)>9999.5
Yield (%)~6055.0

Advanced modeling (e.g., Aspen Plus simulations) and in-situ catalyst monitoring are recommended to bridge gaps .

Q. How does high-pressure polymorphism affect cyclopentanol’s conformational stability?

At 1.5 GPa, cyclopentanol adopts a high-pressure phase-V structure with two symmetry-independent molecules in half-chair conformations. Axial hydroxyl groups stabilize the lattice via hydrogen bonding, as confirmed by Cremer-Pople puckering parameters (θ=44.1\theta = 44.1^\circ, ϕ=180\phi = 180^\circ). This contrasts with ambient-pressure phases, where equatorial conformers dominate, impacting solubility and reactivity in solid-state syntheses .

Q. What strategies enhance diastereoselectivity in silyl glyoxylate-based syntheses?

Key factors include:

  • Chiral induction : Use of enantiopure silyl glyoxylates (e.g., TIPS-protected derivatives) to bias the Kuwajima-Reich rearrangement.
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve nitroalkene electrophilicity, favoring vinylogous Michael addition.
  • Temperature control : Low temperatures (−78°C to 0°C) suppress epimerization of tetrasubstituted allene intermediates.
    Reported diastereomeric ratios (dr) exceed 10:1 in optimized cases .

Methodological Notes

  • Structural characterization : Pair SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions in crystalline intermediates .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor radical cyclization kinetics in real time .
  • Thermodynamic validation : Calorimetry (DSC) complements group contribution methods for accurate ΔHvap\Delta H_{\text{vap}} measurements .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Reactant of Route 2
Reactant of Route 2
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

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